5-methoxy-1,3,4-thiadiazol-2(3H)-one
Overview
Description
5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their interactions with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It has been suggested that the methoxy group substitution in 1,3,4-thiadiazole derivatives can influence their activity . Additionally, the electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, could explain the formation of certain isomers .
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential effects on various biochemical pathways .
Result of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential antimicrobial and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that thiadiazole derivatives can have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-methoxy-1,3,4-thiadiazol-2-ol vary with different dosages in animal models .
Properties
IUPAC Name |
5-methoxy-3H-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENRSMVTOWJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170071 | |
Record name | GS 12956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17605-27-5 | |
Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GS 12956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS 12956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-methoxy-3H-1,3,4-thiadiazol-2-one synthesized?
A1: This compound can be synthesized through a multi-step process starting with carbon disulfide (CS2), methanol (CH3OH), and potassium hydroxide (KOH). This leads to the formation of 5-methoxy-3H-1,3,4-thiadiazol-2-one. Further reaction with 1,4-dibromobutane, followed by demethylation and intramolecular alkylation, yields 8-thia-1,6-diazabicyclononane-7,9-dione. []
Q2: What is the significance of the crystal structure of 5-methoxy-3H-1,3,4-thiadiazol-2-one?
A2: X-ray crystallography reveals that the asymmetric unit of 5-methoxy-3H-1,3,4-thiadiazol-2-one comprises three molecules interconnected by N—H⋯O hydrogen bonds. These interactions form layers perpendicular to the [] plane. Additionally, the molecular rings exhibit a nearly planar structure. [] This structural information can be valuable in understanding its interactions with other molecules and in designing derivatives.
Q3: Has 5-methoxy-3H-1,3,4-thiadiazol-2-one been identified as a degradation product of any known compounds?
A3: Yes, research has shown that 5-methoxy-3H-1,3,4-thiadiazol-2-one is a major photolysis product of the organophosphorus insecticide methidathion. This degradation was observed both in soil photolysis studies and in aqueous solutions. [] This finding highlights the environmental fate of certain pesticides and the potential for the formation of degradation products.
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